

UR-3216 labeling for fluorescence microscopy

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Compound of Interest

Compound Name: UR-3216

Cat. No.: B1683735

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Clarification on UR-3216

Initial research indicates that **UR-3216** is a prodrug form of UR-2922, a potent oral platelet GPIIb/IIIa antagonist developed for the treatment of cardiovascular diseases.^{[1][2][3][4][5]} There is no evidence in the reviewed scientific literature to suggest that **UR-3216** is a fluorescent compound or has been utilized for fluorescence microscopy applications.

Given the user's interest in fluorescence microscopy labeling for drug development professionals, this document will pivot to a relevant and well-documented alternative: fluorescent labeling of the sigma-2 receptor. The sigma-2 receptor is a key biomarker in proliferating cells, particularly in cancer, making it a target of significant interest in drug development and cell biology research.^{[6][7][8]} We will use the fluorescent probe SW120 as a model to provide comprehensive application notes and protocols.

Application Notes: Fluorescent Labeling of Sigma-2 Receptors using SW120

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is highly overexpressed in a variety of proliferating tumor cells compared to their quiescent counterparts, establishing it as a valuable biomarker for cancer research.^{[6][9][10]} Fluorescently labeled ligands that selectively bind to this receptor are powerful tools for visualizing and quantifying

cell proliferation. SW120 is a novel, high-affinity fluorescent probe designed specifically for the sigma-2 receptor, enabling researchers to study receptor localization, trafficking, and to assess the proliferative status of cells both in vitro and in vivo.[7][11][12]

2. Mechanism of Action

SW120 is a small molecule probe that exhibits high binding affinity and selectivity for the sigma-2 receptor over the sigma-1 subtype.[7] Following binding to the receptor on the cell surface, the SW120-receptor complex is internalized, partly via an endocytotic mechanism.[12][13] The fluorescent signal of SW120 has been shown to localize within several key organelles, including the endoplasmic reticulum, mitochondria, and lysosomes, as well as the plasma membrane, reflecting the distribution of the sigma-2 receptor.[11][12][13] Importantly, the fluorescence intensity of SW120 positively correlates with the expression of Ki-67, a well-established marker of cell proliferation.[12][13]

3. Applications in Research and Drug Development

- **Visualization of Proliferating Cells:** SW120 allows for the direct visualization of proliferating cancer cells in culture, providing a clear distinction from non-proliferating cells.
- **High-Content Screening:** The probe can be integrated into automated microscopy platforms to screen for compounds that inhibit cell proliferation by quantifying changes in fluorescence intensity.
- **Mechanism of Action Studies:** Researchers can use SW120 to investigate the biological functions of the sigma-2 receptor, including its role in cholesterol homeostasis and cell signaling pathways.[9][14]
- **In Vivo Tumor Imaging:** In preclinical animal models, SW120 can be used to non-invasively image the proliferative status of tumors.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the SW120 probe based on published studies.

Table 1: Receptor Binding and Selectivity Profile of SW120

Receptor Target	Binding Affinity (Ki)	Selectivity (Sigma-1/Sigma-2)
Sigma-2	11 nM	41-fold
Sigma-1	450 nM	

Data from Zeng et al. (2007).[7]

Table 2: Cellular Uptake and Retention Kinetics of SW120 in MDA-MB-435 Cells

Kinetic Parameter	Value
Time to reach 50% max. fluorescence intensity	11 minutes
Time for 50% washout of cellular fluorescence	1 hour

Data from Zeng et al. (2011).[11][12][13]

Detailed Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Cells for Fluorescence Microscopy

This protocol describes the steps for labeling adherent cancer cells (e.g., MDA-MB-435) with SW120 for microscopic analysis.

Materials:

- Cells of interest cultured on glass-bottom dishes or coverslips suitable for imaging.
- Complete cell culture medium.
- SW120 stock solution (1 mM in DMSO, store at -20°C).
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
- Fixative: 4% Paraformaldehyde (PFA) in PBS.

- Optional: DAPI solution (300 nM in PBS) for nuclear counterstaining.[15]
- Antifade mounting medium.

Procedure:

- Cell Preparation: Grow cells to 60-80% confluency. Ensure monolayers for optimal imaging.
- Labeling Solution Preparation: Dilute the SW120 stock solution to a final concentration of 50-100 nM in pre-warmed complete culture medium. Protect from light.
- Cell Labeling: Remove the existing culture medium and add the SW120 labeling solution to the cells. Incubate for 20-30 minutes at 37°C in a CO₂ incubator.[12][13]
- Wash: Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
- Fixation (Optional): For fixed-cell imaging, add 4% PFA and incubate for 15 minutes at room temperature.[16] Wash three times with PBS. For live-cell imaging, proceed directly to imaging after the wash step.
- Counterstaining (Optional): If using a nuclear counterstain, incubate fixed cells with DAPI solution for 5 minutes.[15] Wash twice with PBS.
- Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
- Imaging: Visualize using a fluorescence microscope (confocal is recommended for subcellular localization) with filter sets appropriate for the NBD fluorophore (Excitation/Emission: ~465/535 nm) and any counterstains used.[11]

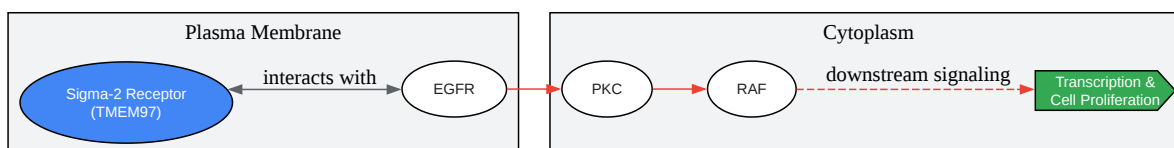
Protocol 2: Co-localization Studies with Organelle Markers

This protocol allows for the simultaneous visualization of SW120 and specific subcellular organelles in live cells.

Procedure:

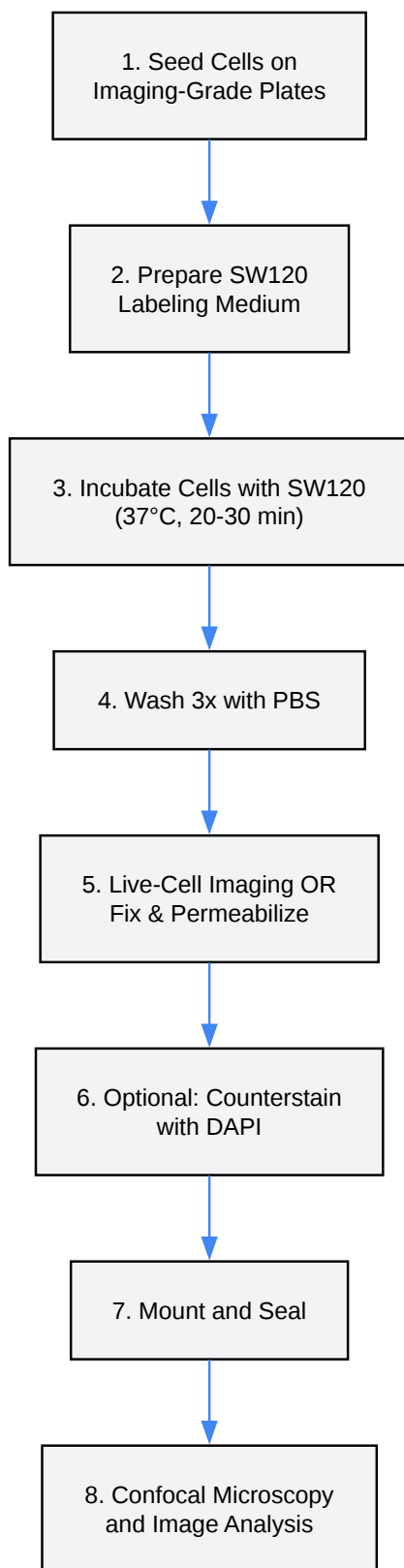
- Label live cells with SW120 as described in Protocol 1, steps 1-4.
- After washing out the unbound SW120, incubate the cells with a pre-warmed medium containing an organelle-specific live-cell stain (e.g., MitoTracker™ Red CMXRos). Follow the manufacturer's instructions for concentration and incubation time.
- Wash the cells as per the organelle stain protocol.
- Image the cells immediately on a confocal microscope, using sequential scanning to prevent spectral bleed-through between the SW120 and the organelle marker channels.
- Analyze the acquired images using software with co-localization analysis tools (e.g., calculating the Pearson's Correlation Coefficient).

Mandatory Visualizations



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Caption: Role of Sigma-2 receptor in cell proliferation signaling.[9]



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Caption: Workflow for cell labeling and fluorescence microscopy using SW120.

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